molecular formula C10H17N3OS2 B2722222 N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide CAS No. 393565-32-7

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No. B2722222
CAS RN: 393565-32-7
M. Wt: 259.39
InChI Key: KVECVHIDPRLQQQ-UHFFFAOYSA-N
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Description

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide, also known as PRT062607, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) enzyme. SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells, including B-cells, T-cells, and mast cells. PRT062607 has shown potential as a therapeutic agent for various autoimmune diseases, cancer, and allergic disorders.

Scientific Research Applications

  • Antimycobacterial Activity Research has indicated that compounds similar to N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide, specifically those containing thiadiazole rings, have demonstrated notable antimycobacterial activity. These compounds, including various derivatives, were tested against Mycobacterium tuberculosis and showed significant potency. The increased lipophilicity through derivatization aimed to improve cellular permeability, enhancing their antimicrobial efficacy (Gezginci et al., 1998).

  • Anti-Atopic Dermatitis Activity Studies on compounds structurally related to this compound, like KRO-105714 (a 1,3-thiazole derivative), have shown effectiveness against atopic dermatitis. These compounds act by suppressing the sphingosylphosphorylcholine receptor. Their metabolites and the involvement of cytochrome P450 (P450) enzymes in their metabolic pathways have been a significant focus (Song et al., 2014).

  • Anticonvulsant Properties Derivatives of thiadiazoles, a group that includes this compound, have been explored for their potential anticonvulsant properties. Certain thiadiazolesulfonamide derivatives have shown strong in vivo anticonvulsant effects and are considered leads for developing anticonvulsant or cerebrovasodilator drugs (Masereel et al., 2002).

  • Cystic Fibrosis Therapy In the realm of cystic fibrosis treatment, derivatives of this compound, like N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, have been studied for their efficacy. These compounds have shown promise in correcting defective cellular processing related to cystic fibrosis, particularly DeltaF508-CFTR (Yu et al., 2008).

  • Anticancer Activity Research has also been conducted on derivatives of thiadiazole, to which this compound is related, for their potential anticancer properties. These compounds, particularly those featuring benzamide groups, have shown promising in vitro anticancer activity against various human cancer cell lines (Tiwari et al., 2017).

properties

IUPAC Name

2,2-dimethyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS2/c1-6(2)15-9-13-12-8(16-9)11-7(14)10(3,4)5/h6H,1-5H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVECVHIDPRLQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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